Acetamiprid metabolite IM-1-2

Übersicht

Beschreibung

Synthesis Analysis

A high-performance liquid chromatography (HPLC) method with a 100% water mobile phase and photodiode array (PDA) detection has been used for quantifying acetamiprid and its N-desmethyl metabolite, IM-2-1, in cow’s milk . The analytes were extracted from the sample and deproteinized using a handheld ultrasonic homogenizer with 5% (w/v) trichloroacetic acid solution, purified using a centrifugal monolithic silica spin minicolumn, and quantified within 20 min per sample .

Molecular Structure Analysis

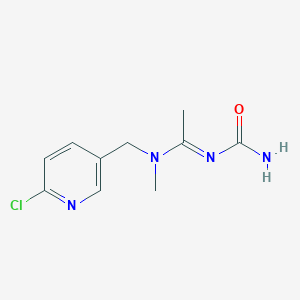

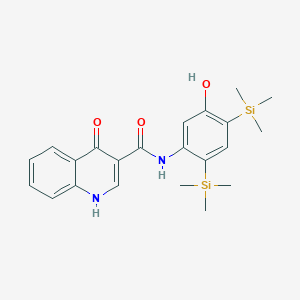

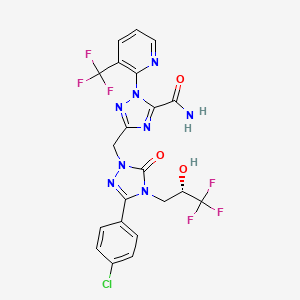

The molecular formula of Acetamiprid metabolite IM-1-2 is C10H13ClN4O . It contains a total of 29 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 tertiary amine (aliphatic), and 1 Pyridine .

Chemical Reactions Analysis

The main metabolic pathway of Acetamiprid in rats is the transformation to N-desmethyl acetamiprid, IM-2-1 . The determination of Acetamiprid and IM-2-1 in animal-derived foods is important to guarantee food safety .

Physical And Chemical Properties Analysis

Acetamiprid metabolite IM-1-2 is a white to slightly yellow crystalline powder . It has a molecular weight of 208.65 . It is highly soluble and has a long half-life in soil and water .

Wissenschaftliche Forschungsanwendungen

Environmental Degradation

The degradation of acetamiprid, a widely used neonicotinoid insecticide, to IM-1-2 by microbes has significant implications for environmental health. A study by Zhou et al. (2014) found that the nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333 can transform acetamiprid to IM-1-2, highlighting a biological method for the degradation of this insecticide in the environment. This transformation process shows potential for use in bioremediation strategies to mitigate acetamiprid pollution (Zhou et al., 2014).

Biodegradation Pathways

Biodegradation pathways of neonicotinoid insecticides like acetamiprid have been studied to understand their environmental fate. In research by Dai et al. (2010), it was demonstrated that the yeast Rhodotorula mucilaginosa strain IM-2 could degrade acetamiprid, producing metabolite IM 1-3, which showed no insecticidal activity. This study provides insights into microbial pathways that could be harnessed for degrading harmful insecticides in the environment (Dai et al., 2010).

Microbial Metabolism

The metabolic processes involving acetamiprid in microorganisms have been studied to understand the transformation of this insecticide. Pigmentiphaga sp. Strain D-2 was found to use a novel amidase for the initial hydrolysis of acetamiprid, generating IM 1-4, another important intermediate in the degradation process. This highlights the diverse microbial mechanisms that can be employed for the degradation of neonicotinoids like acetamiprid (Yang et al., 2020).

Analytical Detection

The development of analytical methods for detecting acetamiprid and its metabolites, like IM-1-2, in various samples is crucial for environmental monitoring. A study by Furusawa (2015) developed a harmless HPLC technique for detecting acetamiprid and its metabolite IM-2-1, demonstrating the importance of accurate and safe methods for the detection of these substances in environmental samples (Furusawa, 2015).

Metabolic Fate in Honeybees

Understanding the metabolic fate of acetamiprid in honeybees, including the formation of IM-1-2, is vital for assessing the ecological impact of this insecticide. Research by Brunet et al. (2005) monitored the distribution and metabolism of acetamiprid and its metabolites in various biological compartments of honeybees, providing valuable information on how these substances affect non-target organisms (Brunet et al., 2005).

Safety And Hazards

Acetamiprid and its metabolite IM-1-2 are harmful if swallowed . They should be handled with care, avoiding contact with skin and eyes . In case of accidental ingestion, medical attention should be sought immediately . A recent study has implicated Acetamiprid as a cause of erectile dysfunction in human males and may be implicated in the problem of declining human fertility .

Zukünftige Richtungen

Bioremediation provides a cost-effective and environment-friendly option over conventional physicochemical techniques that produce toxic byproducts . The microbial route for degradation has the potential to completely mineralize neonicotinoids by virtue of their adaptive and diverse metabolic machinery . The incorporation of modern tools/techniques such as metabolic engineering, microbial biotechnology, omics-based database approaches or systems biology, artificial intelligence, and machine learning can fasten and give better bioremediation results .

Eigenschaften

IUPAC Name |

(E)-1-[(6-chloropyridin-3-yl)methyl-methylamino]ethylideneurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O/c1-7(14-10(12)16)15(2)6-8-3-4-9(11)13-5-8/h3-5H,6H2,1-2H3,(H2,12,16)/b14-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBUGOZWWNMPPC-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(=O)N)N(C)CC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\C(=O)N)/N(C)CC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037482 | |

| Record name | Acetamiprid metabolite IM-1-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide | |

CAS RN |

215366-29-3 | |

| Record name | Acetamiprid metabolite IM-1-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B3325455.png)

![Methyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3325458.png)

![4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3325467.png)

![2-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B3325535.png)

![3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol](/img/structure/B3325556.png)